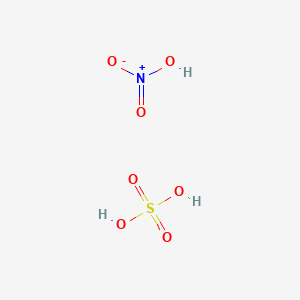
Schwefelsaure Salpetersaure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schwefelsaure Salpetersaure is a useful research compound. Its molecular formula is H3NO7S and its molecular weight is 161.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Schwefelsaure Salpetersäure, and how can researchers ensure purity during synthesis?
- Methodological Answer : Synthesis typically involves controlled mixing of sulfuric and nitric acids under ice-cooled conditions to manage exothermic reactions. Stoichiometric ratios (e.g., 1:1 molar ratio) and slow addition rates are critical to avoid side reactions. Purity is validated using titration (for acid strength) and spectroscopic methods (e.g., FT-IR to confirm functional groups). For reproducibility, document reaction parameters (temperature, stirring rate) and use high-purity reagents. Post-synthesis, distillation or recrystallization may refine purity .
Q. How should researchers characterize the chemical stability of Schwefelsaure Salpetersäure under varying environmental conditions (e.g., temperature, humidity)?
- Methodological Answer : Stability studies require systematic environmental exposure (e.g., 25°C vs. 40°C, dry vs. humid chambers) followed by time-series analysis. Techniques include:
- Thermogravimetric Analysis (TGA) to assess decomposition thresholds.
- UV-Vis Spectroscopy to monitor absorbance shifts indicative of degradation.
- pH Monitoring to detect acid dissociation changes.
Calibrate instruments against standard references and replicate experiments to account for batch variability .
Q. What analytical techniques are most effective for quantifying trace impurities in Schwefelsaure Salpetersäure?
- Methodological Answer : Combine chromatography (HPLC or GC-MS) for separation with mass spectrometry for identification. Calibration curves using spiked impurity standards (e.g., sulfonic acid derivatives) improve accuracy. For non-volatile impurities, ion chromatography with conductivity detection is recommended. Validate methods using inter-laboratory comparisons to minimize systematic errors .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data on intermediate compounds formed during Schwefelsaure Salpetersäure-mediated reactions?
- Methodological Answer : Cross-validate results using complementary techniques:
- NMR for structural elucidation of intermediates.
- X-ray Diffraction (XRD) for crystalline phase identification.
- Computational Chemistry (DFT calculations) to predict intermediate stability.
Discrepancies may arise from solvent effects or transient species; use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture short-lived intermediates. Statistical error propagation models (e.g., Monte Carlo simulations) can quantify uncertainty in peak assignments .
Q. What experimental design strategies optimize the reaction yield of Schwefelsaure Salpetersäure in multi-step syntheses involving sensitive substrates?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., acid concentration, reaction time). Use response surface methodology (RSM) to model nonlinear interactions. For air/moisture-sensitive steps, employ Schlenk-line techniques with inert gas purging. Monitor reaction progress via in-situ Raman spectroscopy to adjust conditions dynamically. Replicate trials under optimized parameters to confirm robustness .
Q. How should researchers address contradictions in thermodynamic data (e.g., ΔH, ΔG) for Schwefelsaure Salpetersäure in different solvent systems?
- Methodological Answer : Re-evaluate data acquisition methods:
- Calorimetry (e.g., isothermal titration calorimetry) for direct ΔH measurement.
- Electrochemical methods (e.g., potentiometry) for activity coefficients in non-aqueous solvents.
Discrepancies may stem from solvent-solute interactions; use COSMO-RS simulations to predict solvation effects. Publish raw datasets and error margins to facilitate meta-analyses .
Q. What methodologies enable the integration of Schwefelsaure Salpetersäure into hybrid catalytic systems while maintaining structural integrity?
- Methodological Answer : Immobilize the acid on solid supports (e.g., silica nanoparticles, MOFs) via covalent grafting. Characterize leaching rates using ICP-MS after repeated cycles. Compare catalytic efficiency (e.g., turnover frequency) against homogeneous systems via kinetic studies. Use XPS to verify surface composition stability post-reaction .
Q. Tables for Methodological Reference
Propiedades
Fórmula molecular |
H3NO7S |
|---|---|
Peso molecular |
161.09 g/mol |
Nombre IUPAC |
nitric acid;sulfuric acid |
InChI |
InChI=1S/HNO3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H,2,3,4);(H2,1,2,3,4) |
Clave InChI |
ZODDGFAZWTZOSI-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)(O)[O-].OS(=O)(=O)O |
Pictogramas |
Oxidizer; Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














